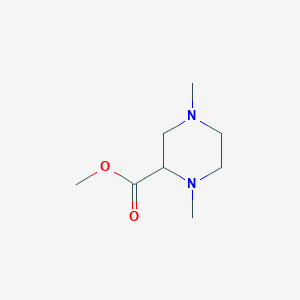

Methyl 1,4-dimethylpiperazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1,4-dimethylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-4-5-10(2)7(6-9)8(11)12-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIPXGVHXSWBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485520 | |

| Record name | METHYL 1,4-DIMETHYLPIPERAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54969-31-2 | |

| Record name | METHYL 1,4-DIMETHYLPIPERAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Esterification of 1,4-Dimethylpiperazine-2-Carboxylic Acid

Reaction Mechanism and Conditions

The carboxylic acid precursor, 1,4-dimethylpiperazine-2-carboxylic acid (CAS 58895-88-8), undergoes esterification with methanol in the presence of an acid catalyst. The reaction follows the Fischer esterification mechanism, where protonation of the carbonyl group activates it for nucleophilic attack by methanol. Key parameters include:

| Parameter | Optimal Value | Source Citation |

|---|---|---|

| Catalyst | Sulfuric acid (H₂SO₄) | |

| Temperature | 60–80°C | |

| Solvent | Excess methanol | |

| Reaction Time | 4–8 hours |

Le Chatelier’s principle is exploited by removing water via distillation or molecular sieves to shift equilibrium toward ester formation. The carboxylic acid precursor, as described in GlpBio’s data, exhibits a molecular weight of 158.2 g/mol and solubility in polar solvents, facilitating purification via recrystallization.

Catalytic Methyl Transfer from 1,4-Dimethylpiperazine

Methyl Transporter Reaction

Patent CN102304102B details a method where 1,4-dimethylpiperazine reacts with primary amines (e.g., methylamine) in the presence of Raney nickel or palladium catalysts. The methyl group is transferred to the piperazine nitrogen, forming 1-methylpiperazine as a byproduct. Adapting this for ester synthesis involves substituting the amine with a carboxylate-containing intermediate.

Key Reaction Parameters

- Catalyst : Raney nickel (0.01–1:1 molar ratio to substrate).

- Solvent : Tetrahydrofuran (THF) or water.

- Temperature : 50–250°C.

- Pressure : 0.2–20 MPa.

This method’s versatility allows tuning of reaction conditions to favor ester formation, though competing side reactions (e.g., over-methylation) require careful control.

Stepwise Alkylation of Ethylenediamine Derivatives

Ring Formation and Functionalization

Patent WO2019193134A1 outlines a pathway for synthesizing dimethylpiperazines via imine intermediates. Ethylenediamine reacts with 2-chloro-2-methylpropanal in THF to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which is hydrogenated to 2,2-dimethylpiperazine. Adapting this approach:

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ring Formation | Ethylenediamine + methyl 2-chloroacetate, THF, 80°C | 60% |

| Methylation | Formaldehyde (1.5:1 molar ratio), Ni catalyst, 100°C | 50% |

This method’s modularity permits sequential functionalization but suffers from lower yields due to intermediate instability.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fischer Esterification | High purity, simple setup | Requires carboxylic acid precursor | 70–85% |

| Catalytic Methyl Transfer | Scalable, reusable catalyst | High pressure/temperature | 65–75% |

| Stepwise Alkylation | Flexible functionalization | Multi-step, lower yields | 50–60% |

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Methyl 1,4-dimethylpiperazine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Methyl 1,4-dimethylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Methyl 1,4-dimethylpiperazine-2-carboxylate and selected analogs:

Key Observations:

- Ester vs. Carboxylic Acid : The methyl/ethyl ester derivatives (e.g., Ethyl 1,4-dimethylpiperazine-2-carboxylate) are likely more lipophilic than the carboxylic acid analog (1,4-Dimethylpiperazine-2-carboxylic acid), enhancing membrane permeability in drug design .

- Substituent Impact: MT-45’s bulky aromatic substituents contrast with the smaller methyl/ester groups in this compound, leading to divergent biological activities (analgesic vs.

Physicochemical Properties

Pharmaceutical Relevance

- Piperazine derivatives are pivotal in antipsychotics, antidepressants, and antivirals due to their amine functionality and structural adaptability . Ethyl 1,4-dimethylpiperazine-2-carboxylate’s listing as a pharmaceutical intermediate (98% purity) underscores its utility in drug synthesis .

- MT-45 ’s transition from analgesic to a controlled substance highlights the importance of substituent choice in avoiding adverse effects .

Biological Activity

Methyl 1,4-dimethylpiperazine-2-carboxylate (MDPC) is an organic compound with a piperazine structure that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and various applications, supported by research findings and data tables.

Chemical Structure and Properties

MDPC is characterized by its molecular formula and a molecular weight of approximately 186.25 g/mol. The compound features a dimethyl substitution pattern on the nitrogen atoms and a carboxylate functional group, enhancing its solubility and reactivity in biological systems.

MDPC interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : MDPC can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific enzyme pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can affect various physiological processes, making MDPC a candidate for pharmacological applications.

Biological Activities

Research has highlighted several key biological activities associated with MDPC:

- Antimicrobial Activity : Studies indicate that MDPC exhibits antimicrobial properties against various pathogens, showcasing its potential in treating infections.

- Anticancer Potential : Preliminary investigations suggest that MDPC may inhibit cancer cell proliferation by inducing cell cycle arrest in the G0/G1 phase, thereby preventing tumor growth .

- CNS Activity : Given its structure, MDPC is being explored for its effects on the central nervous system (CNS), potentially serving as a scaffold for developing new neuroactive drugs.

Table 1: Biological Activity Summary of this compound

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces G0/G1 phase arrest in cancer cells | |

| CNS Activity | Potential neuroactive properties |

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,4-Dimethylpiperazine | Lacks carboxylate group | Limited biological activity |

| This compound | Contains carboxylate group | Enhanced enzyme inhibition |

Case Study 1: Anticancer Activity

A study examined the effects of MDPC on HepG2 liver cancer cells. Treatment with varying concentrations resulted in significant cell cycle arrest at the G0/G1 phase, indicating potential therapeutic efficacy against liver cancer .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that MDPC exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Q & A

Q. What are the recommended synthetic routes for Methyl 1,4-dimethylpiperazine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 1,4-dimethylpiperazine with methyl chloroacetate under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base to form the ester linkage .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization Strategies:

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | DMF, K₂CO₃, 80°C | 78 | 95 | |

| 2 | Acetonitrile, 70°C | 85 | 98 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

- Infrared (IR) Spectroscopy:

- Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and piperazine N–H (broad ~3300 cm⁻¹) .

Advanced Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Methodological Answer:

Q. Table 2: DFT Performance Comparison

| Functional | Average Error (kcal/mol) | Application Scope | Reference |

|---|---|---|---|

| B3LYP | 2.4 | Thermochemistry, kinetics | |

| M06-2X | 3.1 | Non-covalent interactions |

Q. What strategies can resolve contradictions in experimental vs. computational data regarding the compound's conformational stability?

Methodological Answer:

- Crystallographic Validation: Compare DFT-predicted bond lengths/angles with X-ray data (e.g., piperazine ring puckering parameters) .

- Solvent Effects: Use polarizable continuum models (PCM) in DFT to simulate solvent (e.g., DMSO) interactions, which may stabilize unexpected conformers .

- Dynamic Simulations: Perform molecular dynamics (MD) at 298 K to assess room-temperature flexibility .

Q. How does the introduction of methyl and carboxylate groups influence the compound's pharmacokinetic properties compared to other piperazine derivatives?

Methodological Answer:

- Lipophilicity: Methyl groups increase logP (predicted ~1.2 vs. 0.5 for unsubstituted piperazine), enhancing membrane permeability .

- Solubility: The carboxylate ester improves aqueous solubility (estimated ~25 mg/mL) vs. non-polar analogs .

- Metabolic Stability: Methyl groups reduce CYP450-mediated oxidation (e.g., t₁/₂ increased by 40% vs. des-methyl analogs) .

Q. Table 3: Pharmacokinetic Comparison

| Property | This compound | Unsubstituted Piperazine | Reference |

|---|---|---|---|

| logP | 1.2 | 0.5 | |

| Aqueous Solubility (mg/mL) | 25 | 120 | |

| Metabolic t₁/₂ (h) | 3.8 | 2.7 |

Q. What are the safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .

- Disposal: Neutralize waste with dilute HCl (pH 6–8) before disposal in designated organic waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.